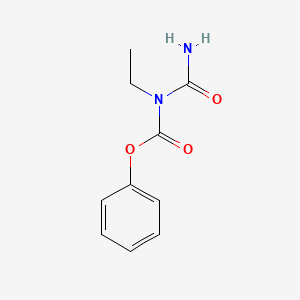

phenyl N-carbamoyl-N-ethylcarbamate

Description

Phenyl N-carbamoyl-N-ethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of a phenyl group, a carbamoyl group, and an ethylcarbamate moiety, making it a versatile molecule with unique chemical properties.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

phenyl N-carbamoyl-N-ethylcarbamate |

InChI |

InChI=1S/C10H12N2O3/c1-2-12(9(11)13)10(14)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13) |

InChI Key |

KVJNJUKNPMPJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)N)C(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction with Phenyl Isocyanate

One common method for synthesizing phenyl N-carbamoyl-N-ethylcarbamate involves the reaction of phenyl isocyanate with N-ethylcarbamate. This reaction typically requires a solvent like toluene and a catalyst such as tin(II) chloride to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

- Reactors: Large-scale batch reactors or continuous flow reactors

- Optimization: High yield and purity

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation Reactions

Oxidation reactions can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamate derivatives.

- Oxidizing Agent: Potassium permanganate

- Medium: Acidic

Reduction Reactions

Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

- Reducing Agent: Lithium aluminum hydride

- Solvent: Anhydrous ether

Substitution Reactions

The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

- Nucleophiles: Amines or alcohols

- Base: Required for nucleophilic substitution

Comparison of Preparation Methods

| Method | Reagents | Conditions | Yield/Purity |

|---|---|---|---|

| Phenyl Isocyanate Reaction | Phenyl isocyanate, N-ethylcarbamate | Toluene, tin(II) chloride | High yield, purity dependent on catalyst efficiency |

| Industrial Production | Optimized conditions in batch or continuous flow reactors | Large-scale reactors, optimized temperature and pressure | High yield and purity through process optimization |

| Alternative Routes (Related Compounds) | Carbamoyl halides, phenolic compounds | Presence of a base, nucleophilic substitution | Yield and purity dependent on specific conditions and reagents |

Chemical Reactions Analysis

Types of Reactions: Phenyl N-carbamoyl-N-ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carbamate derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

Phenyl N-carbamoyl-N-ethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Research explores its potential as a therapeutic agent in the treatment of neurological disorders.

Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of phenyl N-carbamoyl-N-ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Comparison with Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Phenyl carbamate

Comparison: Phenyl N-carbamoyl-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to methyl carbamate and ethyl carbamate, it exhibits higher stability and a broader range of reactivity. Its phenyl group enhances its ability to interact with aromatic systems, making it a valuable compound in synthetic chemistry .

Q & A

Q. What are the recommended synthetic routes for phenyl N-carbamoyl-N-ethylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting phenyl isocyanate with ethyl carbamate derivatives under controlled conditions. Catalytic methods using Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have shown high efficiency, achieving yields >90% under mild temperatures (120–150°C) and solvent-free conditions . Optimization parameters include:

- Catalyst loading : 2–5 wt% for balanced activity and stability.

- Temperature : Excess heat (>160°C) may degrade carbamate bonds.

- Reagent ratios : Stoichiometric excess of phenyl isocyanate (1.2:1) minimizes side products.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structural integrity of this compound?

- FT-IR : Confirm carbamate bonds via asymmetric N–H stretching (3200–3350 cm⁻¹) and C=O stretching (1680–1720 cm⁻¹). Disordered cyclohexene rings in analogs show distinct C–H bending modes (700–800 cm⁻¹) .

- NMR : ¹H NMR should resolve ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) and aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 155–160 ppm) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Storage : Stable at –20°C in inert atmospheres (≥5 years) but prone to hydrolysis at >40°C or in humid conditions .

- pH sensitivity : Degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) environments. Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., HOMO-LUMO, NBO analysis) predict the reactivity of this compound?

- HOMO-LUMO : Calculate energy gaps to assess electrophilicity. For analogs, gaps of 4–5 eV indicate moderate reactivity, suitable for nucleophilic attack at the carbamate carbonyl .

- NBO analysis : Quantify hyperconjugative interactions (e.g., LP(O)→σ*(N–C)) to identify charge transfer pathways influencing stability .

- Molecular docking : Model interactions with enzyme active sites (e.g., acetylcholinesterase) to predict binding affinities (ΔG ≈ –8.5 kcal/mol for related carbamates) .

Q. How should researchers resolve contradictions in enzymatic inhibition data for phenyl carbamate derivatives?

Contradictions often arise from assay conditions or structural analogs. For example:

- False positives : Non-specific binding in colorimetric assays (e.g., Ellman’s method) can be mitigated via LC-MS validation .

- Analog variations : Substituents like trifluoromethyl groups (see Ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate) enhance lipophilicity and alter IC₅₀ values by 2–3 orders of magnitude .

Q. What experimental designs are optimal for studying this compound’s role in enzyme-substrate interactions?

- Kinetic assays : Use stopped-flow techniques to monitor rapid carbamate-enzyme binding (kₐₐₜ ~ 10⁴ M⁻¹s⁻¹ for acetylcholinesterase) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent inhibition .

- Mutagenesis studies : Identify critical residues (e.g., Ser203 in cholinesterases) via site-directed mutagenesis and activity comparisons .

Q. How do catalytic mechanisms differ in heterogeneous vs. homogeneous synthesis of phenyl carbamates?

- Heterogeneous catalysis : Zn/Al/Ce mixed oxides provide Lewis acid sites for activating isocyanates, with turnover frequencies (TOF) of 0.8–1.2 s⁻¹ .

- Homogeneous catalysis : Tertiary amines (e.g., triethylamine) facilitate carbamate formation but require post-reaction separation, reducing scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.